molecular formula C17H23NO2 B12446732 N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide

N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide

Cat. No.: B12446732
M. Wt: 273.37 g/mol
InChI Key: RXSUEIBHMFMISD-UHFFFAOYSA-N
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Description

N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide: is a compound that combines the structural features of adamantane and furan. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while furan is a heterocyclic aromatic compound with a five-membered ring containing one oxygen atom. The combination of these two structures results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Furan derivatives with additional oxygen-containing functional groups.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety provides stability and rigidity, while the furan ring can participate in various chemical interactions. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide is unique due to the combination of the adamantane and furan moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide

InChI

InChI=1S/C17H23NO2/c1-11-2-3-15(20-11)10-18-16(19)17-7-12-4-13(8-17)6-14(5-12)9-17/h2-3,12-14H,4-10H2,1H3,(H,18,19)

InChI Key

RXSUEIBHMFMISD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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